molecular formula C8H17ClN2O B1405768 [1-(Pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride CAS No. 2197422-38-9

[1-(Pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride

Cat. No. B1405768
M. Wt: 192.68 g/mol
InChI Key: UBEHPRSLKDGODR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring, such as “[1-(Pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen heterocycle used widely by medicinal chemists. It allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Pyrrole Derivatives and Their Utility

Pyrrole derivatives, including structures similar to "[1-(Pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride," have a foundational role in biological molecules like heme and chlorophyll. These derivatives are synthesized through condensation of amines with carbonyl-containing compounds, offering a diverse range of applications. Notably, polypyrroles are recognized for forming electrically conducting, stable, and flexible films, while pyrrolidinones serve as intermediates, wetting agents, and solvents due to their lower toxicity and widespread availability (Anderson & Liu, 2000).

Chemical Synthesis and Asymmetric Reactions

The compound demonstrates versatility in chemical synthesis. For instance, pyrrolidine and related amines are involved in asymmetric A(3) reactions, yielding propargylamines with high enantiomeric excess. This highlights its potential in synthesizing optically active compounds, essential in pharmaceuticals and fine chemicals (Zhao & Seidel, 2015). Moreover, pyrrolidine undergoes redox-annulations with unsaturated carbonyl compounds, leading to the formation of ring-fused pyrrolines, further emphasizing its role in complex organic syntheses (Kang et al., 2015).

Catalytic and Structural Applications

In catalysis, "[1-(Pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride" related structures facilitate reactions such as the functionalization of CO2 with amines and hydrosilanes. This exemplifies its potential in green chemistry, particularly in CO2 utilization and conversion to value-added products (Ojeda‐Amador et al., 2019). In materials science, iron(III)-Schiff base complexes involving pyrrolidine structures demonstrate catalytic activity, indicating their potential in catalysis and material applications (Turkyilmaz et al., 2013).

Future Directions

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and its derivatives have potential applications in the treatment of various diseases . Therefore, “[1-(Pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride” might also have potential applications in drug discovery.

properties

IUPAC Name

2-amino-1-pyrrolidin-1-ylbutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-2-7(9)8(11)10-5-3-4-6-10;/h7H,2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEHPRSLKDGODR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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